1,1,2,2,3,3,4-Heptafluorocyclopentane
Overview
Description
1,1,2,2,3,3,4-Heptafluorocyclopentane is a fluorinated cyclopentane derivative with the molecular formula C5H3F7. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is a colorless liquid at room temperature and is known for its stability and low reactivity under standard conditions .
Mechanism of Action
Target of Action
1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC) is primarily used as a fire extinguishing agent . Its primary targets are the flames and high temperatures associated with fires. It acts by cooling the flames and reducing the temperature to inhibit the spread of fire .
Mode of Action
HFC interacts with its targets (flames and high temperatures) through a cooling effect of vaporization and endothermic contribution . When released, it rapidly absorbs heat, causing the temperature of the fire to drop significantly. This interrupts the combustion process and extinguishes the fire .
Pharmacokinetics
Its physical properties, such as a boiling point of 21°c and a density of 158 , influence its dispersion and evaporation rates, which are crucial for its effectiveness in fire suppression.
Result of Action
The primary result of HFC’s action is the rapid cooling of the fire, which interrupts the combustion process and extinguishes the fire . In the context of lithium-ion battery fires, it can cool from 800°C to 30°C in 10 seconds, inhibiting the reburning of lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4-Heptafluorocyclopentane can be synthesized from 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene through a fluorination reaction. This process typically involves the use of a fluorinating agent such as hydrogen fluoride or a metal fluoride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4-Heptafluorocyclopentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles that replace one or more fluorine atoms with other functional groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products
The major products formed from the reactions of this compound depend on the nature of the nucleophile used. For example, reaction with an amine can produce an amino-substituted cyclopentane derivative .
Scientific Research Applications
1,1,2,2,3,3,4-Heptafluorocyclopentane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3-Hexafluorocyclopentane: This compound has one less fluorine atom and exhibits slightly different reactivity and physical properties.
1,1,2,2,3,3,4,5-Octafluorocyclopentane: With one additional fluorine atom, this compound shows increased stability and different reactivity compared to 1,1,2,2,3,3,4-Heptafluorocyclopentane.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
1,1,2,2,3,3,4-heptafluorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880218 | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15290-77-4 | |
Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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